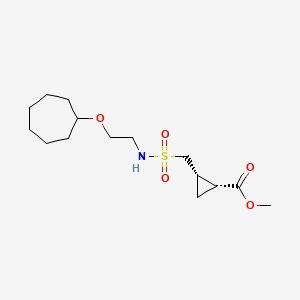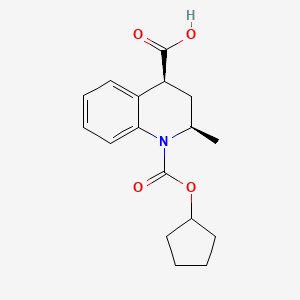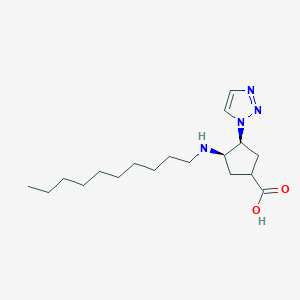
(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid, also known as TFCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in these cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid is its potential as a lead compound for the development of new drugs. This compound has been shown to have promising anti-cancer and anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. For example, this compound is relatively unstable and can decompose under certain conditions, which may affect the accuracy and reproducibility of experimental results.
Direcciones Futuras
There are several future directions for research on (2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has promising anti-cancer and anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the use of this compound as a fluorescent probe for the detection of biologically important molecules. This compound has been shown to have high sensitivity and selectivity for certain molecules, and further research is needed to explore its potential as a diagnostic tool. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological systems.
Métodos De Síntesis
(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-hydroxyphenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained by hydrolysis of the ethyl ester group using sodium hydroxide.
Aplicaciones Científicas De Investigación
(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been identified as a potential lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its potential use as a fluorescent probe for the detection of biologically important molecules.
Propiedades
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO5/c12-11(13,14)5-20-10(19)15-8(9(17)18)6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJORZXLWOOURAY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)NC(=O)OCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)NC(=O)OCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,2R)-2-[[1-(2-methoxyethyl)cyclopentyl]methylsulfamoylmethyl]cyclopropane-1-carboxylate](/img/structure/B7345456.png)
![4-[[(3S)-1-ethylpiperidin-3-yl]amino]-3-nitrobenzenesulfonamide](/img/structure/B7345461.png)
![(3aR,7aS)-6-methyl-1-(6-methyl-5-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345465.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)
![3-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7345477.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropan-1-amine](/img/structure/B7345487.png)

![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)


![[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)
![2-(azepan-4-yl)-1-[(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]ethanone](/img/structure/B7345525.png)
